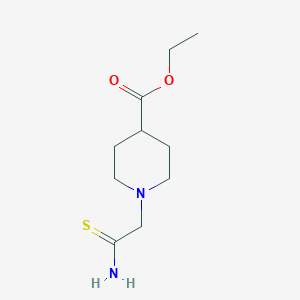

Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-amino-2-sulfanylideneethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c1-2-14-10(13)8-3-5-12(6-4-8)7-9(11)15/h8H,2-7H2,1H3,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZRKTFQMVWSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Multi-Step Organic Reactions

a. Preparation of the Piperidine Core

The foundational step involves synthesizing the piperidine ring, often starting from commercially available or synthetically accessible precursors such as isonipecotic acid derivatives or related cyclic amines. A typical route includes:

Esterification of Piperidine-4-carboxylic acid derivatives:

Using ethanol and acid catalysts to convert the acid to ethyl ester form, which enhances solubility and reactivity for subsequent steps.N-alkylation or N-alkylation-like modifications:

Introducing substituents at the nitrogen atom of the piperidine ring using alkyl halides or related reagents under basic conditions.

Introduction of the Thioxoethyl Group

The key feature of the target compound is the thioxoethyl moiety attached at the 1-position of piperidine. This can be achieved through:

Thioamide formation:

Reacting the amino group with thiocarbonyl reagents such as thiourea derivatives or carbamimidothioic acid to generate the thioxoethyl group.Use of 2-amino-2-thioxoethyl intermediates:

These intermediates can be synthesized separately via reactions involving amino acids or amino alcohols with thiocarbonyl compounds, then coupled to the piperidine core.

Specific Synthetic Route Based on Literature Data

a. Synthesis of 2-Amino-2-thioxoethyl Precursors

- Starting from amino acids or amino alcohols, the synthesis of 2-amino-2-thioxoethyl derivatives involves:

- Reaction of amino compounds with thiocarbonyl reagents such as thiourea or carbamimidothioic acid derivatives.

- Conditions typically include reflux in ethanol or similar solvents, with catalysts like HCl or other acids to facilitate thioamide formation.

b. Coupling to the Piperidine Ring

The prepared 2-amino-2-thioxoethyl derivative is then coupled to the piperidine ring, which has been functionalized with a suitable leaving group (e.g., halide or activated ester).

Coupling reagents such as HOBt, HCTU, or EDCI are employed under mild conditions to facilitate amide bond formation.

c. Final Esterification and Purification

The ester group is introduced or preserved during the synthesis by maintaining ethyl ester groups in the reaction intermediates or performing esterification at the final step.

Purification involves standard techniques such as column chromatography, recrystallization, or preparative HPLC.

Data Table Summarizing the Preparation Methods

Research Findings and Notes

The synthesis of such compounds often involves controlling racemization, especially during thiazole or thioxoethyl ring formation, which can be mitigated by optimizing reaction conditions such as temperature and pH.

The use of modern coupling reagents like HOBt and HCTU improves yields and reduces side reactions.

The key challenge in the synthesis is the selective formation of the thioxoethyl group without over-oxidation or degradation of the amino functionalities.

The overall yield of the synthesis can reach up to 94%, as demonstrated in analogous reactions involving ethyl piperidinecarboxylates, with reaction times ranging from several hours to days depending on the step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate has potential applications in drug development due to its structural characteristics that suggest interactions with biological targets:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, which could be explored for therapeutic use against various diseases.

- Neurological Disorders : The piperidine ring indicates potential interactions with central nervous system receptors, making it a candidate for developing treatments for neurological disorders.

- Anti-inflammatory Agents : Its derivatives may serve as anti-inflammatory agents, contributing to pain management therapies.

Pharmacological Studies

Research into the pharmacological properties of this compound is ongoing. Studies may focus on:

- Binding Affinity : Investigating how this compound interacts with specific receptors or enzymes using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Biological Activity : While specific biological activities are not extensively documented, compounds with similar structures have shown antimicrobial and anticancer properties, suggesting that this compound could exhibit similar activities.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The ethyl piperidine-4-carboxylate scaffold is modified with diverse substituents to tune physicochemical and biological properties. Key analogs include:

Key Observations :

- Electronic Effects: The thioxo group in the target compound may enhance binding to sulfur-interacting enzyme pockets, a feature absent in non-thio analogs like 3d ().

Reactivity Trends :

Physicochemical Properties

- Melting Points: Derivatives with aromatic substituents (e.g., quinoline in ) exhibit higher melting points (>100°C), while aliphatic analogs (e.g., 29a, ) are often liquids or low-melting solids.

- Stability : Thioamides (target compound) may exhibit lower thermal stability compared to carboxamides (e.g., , stable at 100°C).

Biological Activity

Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C₁₁H₁₄N₂O₂S

- Molecular Weight : 230.31 g/mol

- CAS Number : 673362

The compound features a piperidine ring substituted with a thioxoethyl group, which is significant for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit various enzymes, including those involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammation-related conditions .

- Interaction with Neurotransmitter Systems : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly in modulating GABAergic activity. This interaction could be beneficial in treating neurological disorders such as anxiety and epilepsy .

- Anticancer Potential : Some studies have explored the compound's ability to reverse multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic agents like paclitaxel. This effect is attributed to its ability to inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in tumors .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This property may contribute to its overall therapeutic potential, particularly in chronic diseases where oxidative stress plays a significant role .

Case Study 1: Cancer Treatment

A study conducted on human cancer cell lines demonstrated that this compound significantly increased the intracellular concentration of paclitaxel. The results indicated a marked reduction in tumor cell viability when combined with standard chemotherapy agents .

Case Study 2: Inflammation Reduction

In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest that this compound could be effective in managing inflammatory diseases .

Research Findings Summary Table

| Property | Observations |

|---|---|

| Chemical Structure | Piperidine ring with thioxoethyl substitution |

| Molecular Weight | 230.31 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Antioxidant Activity | Reduces oxidative stress |

| Cancer Resistance Reversal | Enhances efficacy of paclitaxel |

| Inflammation Reduction | Lowers levels of TNF-alpha and IL-6 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate?

The synthesis typically involves multi-step reactions starting from piperidine-4-carboxylic acid derivatives. A representative approach includes:

- Esterification : Reacting piperidine-4-carboxylic acid with ethanol under acidic catalysis (e.g., HCl) to form ethyl piperidine-4-carboxylate .

- Alkylation : Introducing the 2-amino-2-thioxoethyl group via nucleophilic substitution. For example, ethyl chloroacetate or bromoethylamine derivatives may be used in the presence of a base (e.g., Na₂CO₃) to functionalize the piperidine nitrogen .

- Thiocarbonylation : Reaction with thiourea or thioacetamide to introduce the thioxo group.

Key considerations: Solvent selection (e.g., DCM, THF), reaction temperature, and purification via column chromatography or recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- NMR Spectroscopy : - and -NMR confirm regiochemistry and substituent integration. For example, the ethyl ester proton signals appear as quartets (~4.1–4.3 ppm), while the thioxoethyl group’s NH and SH protons resonate at 6.5–7.5 ppm (DMSO-d₆) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns. A thioxoethyl group may produce characteristic fragments like [M+H-SH] .

- Elemental Analysis : Validates purity and stoichiometry of C, H, N, and S .

Advanced Research Questions

Q. What experimental design challenges arise during the optimization of reaction yields for this compound?

- By-Product Formation : Competing alkylation at the piperidine nitrogen (e.g., over-alkylation) or ester hydrolysis under acidic/basic conditions can reduce yields. Mitigation involves controlled stoichiometry of reagents and inert atmosphere .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification. Alternatives like THF or toluene balance solubility and ease of isolation .

- Temperature Sensitivity : Exothermic reactions (e.g., thiocarbonylation) require gradual addition of reagents and cooling to prevent decomposition.

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

- Multi-Technique Cross-Validation : Combine -NMR integration with IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) to confirm functional groups .

- Isotopic Labeling : Use - or -labeled precursors to track unexpected peaks in MS/MS spectra .

- Computational Modeling : DFT calculations predict NMR chemical shifts or MS fragmentation pathways, aiding in structural assignments .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Crystal Quality : Poor crystal growth due to flexible thioxoethyl/piperidine moieties. Use slow vapor diffusion (e.g., hexane/ethyl acetate) or seeding techniques .

- Disorder in Structures : Dynamic thioxoethyl groups may cause electron density ambiguities. Refinement with SHELXL using restraints (e.g., DFIX for S–C bonds) improves model accuracy .

- Twinned Data : High-resolution synchrotron data (≤1.0 Å) and twin refinement algorithms (e.g., TWIN/BASF in SHELXL) resolve overlapping reflections .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.